molecular formula C13H16N2S B2905969 5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-34-7

5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No.: B2905969
CAS No.: 863001-34-7
M. Wt: 232.35
InChI Key: GPPBCVWUNFPCSL-UHFFFAOYSA-N
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Description

The compound “5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole” is a complex organic molecule that contains a pyrrolidine ring and a thiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Mechanism of Action

Target of Action

It’s known that thiazole derivatives exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Similarly, imidazole derivatives also show diverse biological activities . Therefore, the compound might interact with multiple targets, depending on the specific biological activity.

Mode of Action

Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Given the broad biological activities of thiazole and imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways related to its biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of the compound, are known to influence the adme properties of drug candidates .

Result of Action

Given the broad biological activities of thiazole and imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific biological activity .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for research on “5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole” could involve further exploration of its potential biological activities and uses. The pyrrolidine and thiazole rings present in this compound are found in many biologically active compounds, suggesting potential applications in medicinal chemistry .

Properties

IUPAC Name

5,7-dimethyl-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-9-7-10(2)12-11(8-9)14-13(16-12)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPBCVWUNFPCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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